molecular formula C16H12Cl2N2OS B11065695 4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B11065695
M. Wt: 351.2 g/mol
InChI Key: XMJVOGDIVBXQKK-UHFFFAOYSA-N
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Description

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3-METHOXYPHENYL)AMINE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dichlorophenyl group and a methoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3-METHOXYPHENYL)AMINE typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with 3-methoxyaniline in the presence of a base. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3-METHOXYPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Conditions typically involve the use of strong acids or bases and appropriate electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3-METHOXYPHENYL)AMINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dichlorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)-N-(2-METHOXYPHENYL)AMINE
  • N-(4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL)-N-PHENYLAMINE
  • N-(4-CHLOROPHENYL)-N-(3,4-DIETHYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINE

Uniqueness

N-[4-(3,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-N-(3-METHOXYPHENYL)AMINE is unique due to the specific combination of functional groups attached to the thiazole ring. The presence of both dichlorophenyl and methoxyphenyl groups can confer distinct chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C16H12Cl2N2OS

Molecular Weight

351.2 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H12Cl2N2OS/c1-21-12-4-2-3-11(8-12)19-16-20-15(9-22-16)10-5-6-13(17)14(18)7-10/h2-9H,1H3,(H,19,20)

InChI Key

XMJVOGDIVBXQKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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